Bicyclic heteroaryl amide derivative 3

Description

Structure

3D Structure

Properties

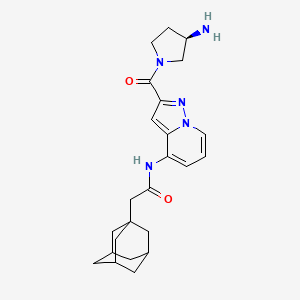

Molecular Formula |

C24H31N5O2 |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

2-(1-adamantyl)-N-[2-[(3R)-3-aminopyrrolidine-1-carbonyl]pyrazolo[1,5-a]pyridin-4-yl]acetamide |

InChI |

InChI=1S/C24H31N5O2/c25-18-3-5-28(14-18)23(31)20-9-21-19(2-1-4-29(21)27-20)26-22(30)13-24-10-15-6-16(11-24)8-17(7-15)12-24/h1-2,4,9,15-18H,3,5-8,10-14,25H2,(H,26,30)/t15?,16?,17?,18-,24?/m1/s1 |

InChI Key |

CHANXFBBIWKIAI-ZWGBCBFGSA-N |

Isomeric SMILES |

C1CN(C[C@@H]1N)C(=O)C2=NN3C=CC=C(C3=C2)NC(=O)CC45CC6CC(C4)CC(C6)C5 |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=NN3C=CC=C(C3=C2)NC(=O)CC45CC6CC(C4)CC(C6)C5 |

Origin of Product |

United States |

Synthetic Methodologies for Bicyclic Heteroaryl Amide Systems

General Strategies for Bicyclic Heteroaryl Amide Scaffold Construction

The assembly of bicyclic heteroaryl amide scaffolds can be achieved through a variety of powerful synthetic transformations. These strategies often involve the formation of one or more rings in a single or sequential manner, providing access to a diverse range of molecular frameworks.

Cycloaddition Reactions in the Synthesis of Bicyclic Cores

Cycloaddition reactions, which involve the concerted or stepwise formation of a cyclic molecule from two or more unsaturated components, are a cornerstone of heterocyclic synthesis. youtube.comcatalyticamidation.info In the context of bicyclic heteroaryl amides, these reactions offer a powerful means to construct the foundational ring systems. A notable approach involves the [4+2] cycloaddition, or Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring. youtube.com By employing heterocyclic dienes or dienophiles, this methodology can be adapted to generate the core structures of bicyclic heteroaryl amides.

Another significant cycloaddition strategy is the 1,3-dipolar cycloaddition, which is particularly useful for constructing five-membered heterocyclic rings. catalyticamidation.info This reaction involves a 1,3-dipole reacting with a dipolarophile. For instance, the reaction of heterocyclic azides with suitable alkynes or alkenes can lead to the formation of triazole or other nitrogen-containing heterocycles, which can then be further elaborated into bicyclic amide systems. nih.govresearchgate.net The versatility of cycloaddition reactions lies in their ability to control stereochemistry and introduce multiple functional groups in a single step, making them highly efficient for building molecular complexity. youtube.com

Radical Cascade Approaches for Bicyclic Heterocycle Formation

Radical cascade reactions have emerged as a powerful tool for the synthesis of complex cyclic and bicyclic systems due to their high efficiency and ability to form multiple bonds in a single operation. acs.orgcatalyticamidation.info These reactions are initiated by the generation of a radical species, which then undergoes a series of intramolecular cyclizations and other transformations to build the desired molecular framework. acs.org The key advantage of this approach is the ability to construct intricate polycyclic structures from relatively simple acyclic precursors in a highly convergent manner. researchgate.net

In the synthesis of bicyclic heterocycles, a radical can be generated on a side chain attached to a heteroaromatic core. This radical can then cyclize onto the heteroaromatic ring or another appended unsaturated moiety, leading to the formation of a fused or bridged bicyclic system. researchgate.netresearchgate.net The regioselectivity of the cyclization is often controlled by the stability of the resulting radical intermediates and the geometric constraints of the transition states. The versatility of radical cascade reactions allows for the incorporation of a wide variety of functional groups and the construction of diverse heterocyclic scaffolds. acs.org

Annulation Strategies for Fused Bicyclic Amides

Annulation, the process of building a new ring onto an existing one, is a widely used strategy for the synthesis of fused bicyclic systems. researchgate.netbohrium.comsnnu.edu.cnrsc.org A noteworthy example is the aza-Robinson annulation, which has been successfully employed for the synthesis of fused bicyclic amides. researchgate.netbohrium.comsnnu.edu.cnrsc.org This strategy typically involves a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol (B89426) condensation to furnish the bicyclic amide scaffold. researchgate.netbohrium.com

The success of annulation strategies often hinges on the careful choice of starting materials and reaction conditions to control the regioselectivity and stereoselectivity of the ring-forming steps. Various catalysts, including both acids and bases, can be employed to promote the key transformations. researchgate.netrsc.org The modularity of this approach allows for the synthesis of a diverse library of bicyclic amides by simply varying the cyclic imide and the vinyl ketone components. researchgate.netbohrium.com

| Annulation Strategy | Key Steps | Resulting Scaffold | Ref. |

| aza-Robinson Annulation | 1. Conjugate addition of a cyclic imide to a vinyl ketone.2. Intramolecular aldol condensation. | Fused Bicyclic Amide | researchgate.netbohrium.com |

Modular and Convergent Synthetic Routes

Modular and convergent synthetic strategies offer significant advantages in the construction of complex molecules like bicyclic heteroaryl amides. These approaches involve the synthesis of individual building blocks or "modules," which are then coupled together in the later stages of the synthesis. nih.govnih.govresearchgate.netnih.gov This strategy allows for greater flexibility and efficiency, as different combinations of modules can be used to generate a diverse library of final products.

Specific Approaches for Bicyclic Heteroaryl Amide Derivative 3 and Related Analogues

While the general strategies outlined above provide a toolbox for constructing a wide array of bicyclic heteroaryl amides, the synthesis of a specific target molecule often requires the development of tailored approaches. The following sections will discuss specific methods relevant to the synthesis of this compound and its analogues.

Directed Amidation and C-N Bond Formation Reactions

The formation of the amide bond (C-N bond) is a critical step in the synthesis of bicyclic heteroaryl amides. Directed amidation reactions, where a C-H bond is selectively functionalized with an amide group, have emerged as a powerful tool for this purpose. nih.gov These reactions often employ a directing group to guide a transition metal catalyst to a specific C-H bond, enabling highly regioselective amidation.

Functionalization of Pre-existing Bicyclic Scaffolds

The modification of existing bicyclic heteroaromatic scaffolds is a powerful strategy for generating diverse derivatives. This approach leverages a common core structure, allowing for late-stage diversification. Key methods include the use of highly reactive organometallic intermediates and transition-metal-catalyzed cross-coupling reactions. bgu.ac.ilrsc.org

Organo-Li, -Mg, and -Zn reagents are pivotal for the selective functionalization of 5- and 6-membered fused bicyclic heteroaromatics. bgu.ac.ilrsc.org These reagents are typically prepared in situ through several methods: bgu.ac.ilrsc.org

Directed ortho-Metalation (DoM): Utilizes a directing group on the scaffold to guide metalation to a specific position. Amide bases like LDA (lithium diisopropylamide) and TMP (tetramethylpiperidide) bases are commonly employed. bgu.ac.ilrsc.org For example, Snieckus and co-workers have demonstrated the use of LDA for the directed ortho-metalation of aryl sulfonamides, which are then trapped with boron reagents to form versatile intermediates. rsc.org

Halogen/Metal Exchange: This involves the reaction of a halogenated bicyclic heterocycle with an organometallic reagent (e.g., an organolithium) to generate a new organometallic species poised for reaction with an electrophile. bgu.ac.ilrsc.org

Oxidative Metal Insertion: Metals like lithium, magnesium, or zinc can insert directly into a carbon-halogen bond. bgu.ac.ilrsc.org

Transmetalation: A pre-formed organometallic compound (e.g., organolithium) is treated with a metal salt (e.g., ZnCl₂, CuCN·2LiCl) to generate a different, often more selective or functional-group-tolerant, organometallic reagent. bgu.ac.ilrsc.org

Once formed, these reactive organometallic intermediates can participate in a wide array of transformations, including C-C, C-N, and C-X (where X is a heteroatom) cross-coupling reactions with various electrophiles. rsc.org Palladium-catalyzed Negishi and Kumada couplings are particularly prominent. bgu.ac.ilrsc.orgrsc.org For instance, Knochel's group reported the functionalization of quinoline (B57606) scaffolds by forming a magnesium intermediate, which, after transmetalation with ZnCl₂, underwent a Pd-catalyzed Negishi cross-coupling to yield a 2-arylated quinoline. rsc.org This highlights the modularity of these methods in creating complex, polyfunctionalized bicyclic systems. nih.gov

Direct C-H functionalization has also emerged as a powerful, step-economical strategy for elaborating on heterocyclic cores without pre-functionalization. beilstein-journals.orgnih.govyoutube.com This approach avoids the need to install a leaving group, such as a halogen, before forming a new bond. beilstein-journals.org

Table 1: Selected Methods for Functionalization of Bicyclic Heteroaryl Scaffolds

| Scaffold Type | Method | Reagents | Product Type | Ref. |

|---|---|---|---|---|

| Quinoline | Directed Metalation / Negishi Coupling | 1. TMPMgCl·BF₃ 2. ZnCl₂ 3. Aryl-I, Pd catalyst | 2-Aryl-quinoline | rsc.org |

| Aryl Sulfonamide | Directed ortho-Metalation (DoM) | 1. LDA 2. i-PrOBPin | ortho-Boropinacolato aryl sulfonamide | rsc.org |

| Imidazo[1,2-b]pyridazine | Halogen/Zinc Exchange / Negishi Coupling | 1. iPrMgBr·LiCl 2. p-iodoanisole, Pd(PPh₃)₄ | 3-Arylated imidazo[1,2-b]pyridazine | nih.gov |

Scalable Synthetic Protocols for Research Quantities

The transition from small-scale laboratory synthesis to the production of research quantities (gram to multigram scale) requires robust, reliable, and efficient protocols. acs.org For bicyclic heteroaryl amides, this often involves developing modular platforms that utilize pre-fabricated, complex building blocks. acs.org

A notable strategy involves the design of bifunctional building blocks containing a rigid sp³-rich bicyclic structure equipped with two distinct synthetic handles. acs.org For example, a platform has been developed using building blocks that feature a protected cyclic amine at one end and a cyclopropyl (B3062369) N-methyliminodiacetic acid (MIDA) boronate at the other. acs.org This modularity allows for systematic elaboration: the MIDA boronate can undergo robust Suzuki-Miyaura cross-coupling with various aryl halides, and the protected amine can then be N-functionalized using a wide range of common medicinal chemistry reactions. acs.org The initial multigram-scale synthesis of these core building blocks is a key enabling step for the rapid generation of a library of diverse final compounds. acs.orgresearchgate.net

The development of scalable continuous-flow processes also represents a significant advance. acs.org For instance, a dual copper-iridium photoredox catalytic system was used for the decarboxylative coupling of a bicyclic carboxylic acid derivative with a chloroindazole. The reaction parameters were first optimized at a microscale and then successfully scaled to a 40 mmol reaction in a flow reactor, demonstrating high productivity. acs.org Such tech-enhanced syntheses are crucial for efficiently producing the quantities of material needed for advanced research and preclinical development. nih.govnih.gov

Green Chemistry Principles in Bicyclic Heteroaryl Amide Synthesis

Catalytic Methods and Metal-Free Approaches

Traditional amide synthesis often relies on stoichiometric activating agents (e.g., carbodiimides like EDC, or reagents like HATU), which generate significant amounts of waste. ucl.ac.ukresearchgate.net Catalytic methods that form the amide bond directly from a carboxylic acid and an amine with the extrusion of only water are highly desirable. ucl.ac.uksigmaaldrich.com

Catalytic Methods: A variety of catalysts have been developed for direct amidation.

Boron-based catalysts: Boric acid and its derivatives are among the most common and low-cost catalysts for amidation. ucl.ac.uksemanticscholar.org They are effective for a range of substrates, including poorly nucleophilic anilines and heterocyclic compounds, and the reactions can often be scaled to produce multigram quantities of amides with high efficiency. ucl.ac.ukresearchgate.net

Transition Metal Catalysts: Titanium, zirconium, and other metals have been shown to catalyze amide bond formation. rsc.org For example, Ti(OⁱPr)₄ can catalyze the formation of secondary and tertiary amides from carboxylic acids and amines. rsc.org Ruthenium complexes have been used for the dehydrogenative coupling of alcohols and amines to form amides, releasing only hydrogen gas as a byproduct. sigmaaldrich.com

Biocatalysis: Enzymes, particularly hydrolases like lipases, are emerging as powerful catalysts for amide bond formation. rsc.org These reactions occur in environmentally benign aqueous buffers. While some enzymatic systems require ATP for substrate activation, which necessitates complex recycling systems, others can drive the reaction towards amide formation in low-water systems. rsc.orgfrontiersin.org

Metal-Free Approaches: The complete avoidance of metal catalysts is a key goal to prevent contamination of the final product, which is especially critical in pharmaceutical synthesis.

Solvent-Free Synthesis: A method using boric acid as a catalyst allows for the direct reaction of a carboxylic acid and urea (B33335) under solvent-free conditions by simple heating of a triturated mixture. semanticscholar.orgresearchgate.net This approach has been applied to the synthesis of amides from monocyclic and bicyclic acids. semanticscholar.org

Electrochemical Synthesis: Intramolecular electrochemical C-H amination provides a metal-free method for constructing N-heterocycles using electricity as a clean oxidant. frontiersin.org

Amide Activation: Electrophilic activation of amides using reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) can facilitate metal-free cyclization reactions to form new heterocyclic systems. acs.org

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. nih.govprimescholars.comjocpr.com Rearrangement and addition reactions often have 100% atom economy, while substitution and elimination reactions generate stoichiometric byproducts, thus lowering their atom economy. nih.govbuecher.de

For amide synthesis, traditional methods using coupling reagents have very poor atom economy. nih.gov Catalytic direct amidation of carboxylic acids with amines is highly atom-economical, as the only byproduct is water. ucl.ac.uk

A highly atom-economical approach reported by Goossen and colleagues involves a ruthenium-catalyzed one-pot protocol where simple alkynes are used as coupling reagents. nih.gov The reaction between a carboxylic acid and an amine in the presence of ethoxyacetylene generates the amide and volatile ethyl acetate (B1210297) as the sole byproduct, representing a significant improvement over traditional methods. nih.gov

Stereoselective Synthesis and Chiral Control in Bicyclic Heteroaryl Amide Chemistry

Many biologically active molecules are chiral, and their activity often resides in a single stereoisomer. Therefore, the ability to control stereochemistry during the synthesis of bicyclic heteroaryl amides is of paramount importance. This is particularly true for bridged lactams (bicyclic amides), where ring strain and geometry create unique chemical properties. nih.gov

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to produce a chiral compound as a single enantiomer or diastereomer. Several strategies are employed to achieve this for bicyclic amide systems.

Substrate-Controlled Synthesis: A chiral starting material can direct the stereochemical outcome of subsequent reactions. For example, a chiral imine, prepared from D-phenylalanine ethyl ester, was used in a Staudinger reaction with phthalimidoacetyl chloride to produce a cis β-lactam as a single stereoisomer. mdpi.com This monocyclic lactam could then be cyclized to form a bicyclic β-lactam system. mdpi.com

Catalytic Asymmetric Synthesis: The use of a chiral catalyst is a highly efficient method for generating enantiomerically enriched products from achiral starting materials. Asymmetric syntheses of fused bicyclic lactams have been developed using this principle. nih.govacs.orgcancer.gov

Intramolecular Cyclization of Chiral Precursors: A common approach involves the synthesis of a chiral acyclic or monocyclic precursor that is then induced to cyclize, forming the second ring of the bicyclic system with stereocontrol. The synthesis of fused bicyclic lactams has been accomplished through intramolecular Heck, enolate alkylation, and ring-closing metathesis reactions on enantiomerically enriched substrates. cancer.gov

The synthesis of bridged lactams, where the amide bond is part of a bicyclic system, presents unique challenges and opportunities. nih.gov The geometry of these systems can be highly strained, leading to "twisted" amides with properties that differ significantly from planar amides. researchgate.net For instance, a modular synthesis of bicyclic twisted amides was achieved through a photocatalyzed hydroamination followed by cyclization, where the degree of amide "twist" and pyramidalization at the nitrogen atom could be varied by changing the ring sizes of the scaffold. researchgate.net Such precise control over the three-dimensional structure is a key goal in modern synthetic chemistry.

Diastereoselective and Enantioselective Approaches

Achieving stereocontrol in the synthesis of bicyclic heteroaryl amides is crucial, as the biological activity of these compounds is often dependent on their specific three-dimensional arrangement. Researchers have developed various diastereoselective and enantioselective methods to address this challenge.

One notable strategy involves the use of chiral auxiliaries. For instance, the Ellman's chiral auxiliary has been incorporated into the synthesis of acyclic β,β-disubstituted enesulfinamides. acs.org This approach, utilizing copper(I)-catalyzed silyl (B83357) conjugate addition to α-substituted α,β-unsaturated N-tert-butanesulfinyl ketimines, allows for the selective production of either (Z)- or (E)-geometrical isomers of multisubstituted enesulfinamides by simply varying the ligand associated with the copper catalyst. acs.org The inherent chirality of the sulfinyl group then directs subsequent nucleophilic reactions, enabling the construction of acyclic quaternary or tetrasubstituted stereocenters with high stereoselectivity. acs.org

Another approach leverages the inherent chirality of amino acid derivatives to synthesize novel bicyclic cyclopropylamines. clockss.org For example, a Ti(II)-mediated Kulinkovich reaction has been applied to modified amino acids, leading to the formation of bicyclic [4.1.0] cyclopropylamines with a diastereomeric ratio of approximately 9:1. clockss.org Furthermore, the synthesis of bicyclic [3.1.0] systems has been achieved from various amino acid derivatives, including enantiomerically pure molecules. researchgate.net

The strategic use of cyclization reactions on substrates with pre-existing stereocenters is another powerful method. For example, the total synthesis of (+)-fawcettimine has been approached through the cyclization of a bicyclic decahydroquinoline (B1201275) enamide motif. beilstein-journals.org Additionally, a highly diastereoselective dichlorocyclopropanation reaction on a tropane (B1204802) derivative has been reported, where the dichlorocarbene (B158193) adds selectively to the face opposite the tropane bridge, resulting in a single diastereomer. acs.org

The following table summarizes selected diastereoselective and enantioselective synthetic approaches for bicyclic systems:

| Starting Material | Key Reaction | Product | Stereoselectivity | Reference |

| α,β-Unsaturated N-tert-butanesulfinyl ketimines | Copper(I)-catalyzed silyl conjugate addition | Acyclic β,β-disubstituted enesulfinamides | Ligand-controlled Z/E selectivity | acs.org |

| Homoallylated amine from amino acids | Ti(II)-mediated Kulinkovich reaction | Bicyclic [4.1.0] cyclopropylamines | ~9:1 dr | clockss.org |

| N-Boc tetrahydropyridine | Dibromocyclopropanation | gem-dibromocyclopropane | Not specified | acs.org |

| Tropane derivative | Dichlorocyclopropanation | Dichlorocyclopropyl tropane | High diastereoselectivity | acs.org |

Post-Synthetic Derivatization and Chemical Diversification of Bicyclic Heteroaryl Amide Derivatives

Once the core bicyclic heteroaryl amide scaffold is synthesized, post-synthetic derivatization is a powerful strategy to generate a library of analogues for structure-activity relationship (SAR) studies. nih.govacs.org This allows for the fine-tuning of pharmacological properties.

A common approach is the introduction of various substituents onto the bicyclic core. For example, in a series of quinazoline-based AAK1 inhibitors, the initial compound with a simple quinazoline (B50416) ring was further modified. acs.org Incorporation of a methyl group at the 4-position of the quinazoline ring led to a significant improvement in potency. acs.org This highlights how small structural modifications can have a profound impact on biological activity.

Another versatile method for diversification involves leveraging functional handles incorporated during the synthesis. For instance, a modular synthetic platform has been developed using rigid sp3-rich bicyclic cyclopropane-based structures that contain two synthetic handles: a protected cyclic amine and a cyclopropyl N-methyliminodiacetic acid (MIDA) boronate. acs.orgacs.org The MIDA boronate is particularly useful as it can undergo reliable Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl bromides. acs.orgacs.org Following this cross-coupling, the protected amine can be deprotected and further functionalized using standard medicinal chemistry reactions, leading to a diverse array of 3-D lead-like compounds. acs.org

Furthermore, the reactivity of the amide bond itself can be exploited for diversification. In certain strained bicyclic systems, the amide bond exhibits enhanced reactivity towards hydrolysis and nucleophilic attack, which can be harnessed for further chemical transformations. nih.gov Additionally, functional groups introduced during the synthesis can be modified. For example, an amidinium salt, formed during a cyclization reaction, could be hydrolyzed to a benzazepinone (B8055114) derivative or deprotonated and subsequently alkylated to introduce further diversity. nih.gov

The following table provides examples of post-synthetic derivatization strategies for bicyclic heteroaryl amide derivatives:

| Bicyclic Core | Derivatization Reaction | Functional Group Introduced | Purpose | Reference |

| Quinazoline | Substitution | Methyl group at 4-position | Improve potency | acs.org |

| Bicyclic cyclopropane (B1198618) with MIDA boronate | Suzuki-Miyaura cross-coupling | Aryl/heteroaryl groups | Library generation | acs.orgacs.org |

| Bicyclic cyclopropane with protected amine | N-functionalization | Various substituents | SAR studies | acs.org |

| Amidinium salt | Hydrolysis | Benzazepinone | Structural diversification | nih.gov |

| Amidinium salt | Deprotonation and alkylation | Alkyl groups | Chemical space exploration | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

General Principles of SAR in Bicyclic Heteroaryl Amide Systems

The structure-activity relationship (SAR) in bicyclic heteroaryl amide systems is governed by a combination of factors, including the nature of the bicyclic core, the placement of heteroatoms, and the type and position of various substituents. These elements collectively define the molecule's shape, electronic distribution, and ability to interact with biological targets.

The identity and location of heteroatoms within the bicyclic framework, as well as the nature of the ring fusion, play a critical role in determining the biological activity of these compounds. The introduction of heteroatoms such as nitrogen, oxygen, or sulfur can influence factors like hydrogen bonding capacity, polarity, and metabolic stability. For instance, in a series of AAK1 inhibitors, the replacement of a phenyl ring with quinazoline (B50416) and quinoline (B57606) ring systems, which are bicyclic heterocycles, led to compounds with improved potency. nih.govacs.org The specific arrangement of nitrogen atoms in these systems is crucial for their interaction with the target kinase.

Substituents on the bicyclic heteroaryl amide scaffold are instrumental in fine-tuning the compound's potency, selectivity, and pharmacokinetic properties. The electronic and steric properties of these substituents can significantly alter the molecule's interaction with its biological target.

In a study of fatty acid amide hydrolase (FAAH) inhibitors, the introduction of different substituents on fused bicyclic diamine cores led to variations in potency against rat and human FAAH. dntb.gov.ua Similarly, for a series of matrix metalloproteinase (MMP) and TACE inhibitors based on a bicyclic heteroaryl hydroxamic acid scaffold, selectivity and efficacy could be modulated by the appropriate choice of substituents on the scaffold and the P1' group. nih.gov The pattern of amide formation from substituted N-benzylanilines has also been shown to be dependent on the steric and electronic effects of aromatic substituents. google.com

Detailed SAR Analysis for Bicyclic Heteroaryl Amide Derivative 3 and Analogues

While specific public data for "this compound" is limited, we can infer its SAR based on the general principles and data available for analogous structures.

A pharmacophore model for a bicyclic heteroaryl amide typically includes:

A Bicyclic Core: Provides a rigid framework to orient the other features.

A Hydrogen Bond Donor/Acceptor: Often the amide N-H group and carbonyl oxygen are crucial for target interaction.

Aromatic/Heteroaromatic Rings: Engage in π-π stacking or hydrophobic interactions.

Specific Substituents: Occupy specific pockets in the target's binding site to enhance affinity and selectivity.

The precise arrangement of these features is critical for biological activity.

To illustrate the potential SAR for "this compound," the following hypothetical data table has been constructed based on trends observed in related bicyclic heteroaryl amide series. This table explores the impact of substituents at three key positions (R1, R2, and R3) on biological activity.

| Compound | R1 Substituent | R2 Substituent | R3 Substituent | Activity (IC₅₀, nM) |

| 3a (Derivative 3) | -CH₃ | -H | -F | 15 |

| 3b | -H | -H | -F | 50 |

| 3c | -CH₂CH₃ | -H | -F | 25 |

| 3d | -CH₃ | -Cl | -F | 45 |

| 3e | -CH₃ | -H | -H | 80 |

| 3f | -CH₃ | -H | -OCH₃ | 120 |

R1 Position: A small alkyl group like methyl at the R1 position appears to be optimal for activity (compare 3a and 3b). Increasing the bulk to an ethyl group (3c) slightly decreases activity.

R2 Position: The absence of a substituent at the R2 position seems to be preferred. The introduction of a chloro group (3d) leads to a significant drop in activity, possibly due to steric hindrance.

R3 Position: A fluorine atom at the R3 position is crucial for high potency (compare 3a and 3e). Replacing it with a hydrogen atom or a methoxy (B1213986) group (3f) is detrimental to activity, suggesting this position may be involved in a key hydrogen bond or a specific hydrophobic interaction.

Impact of Bicyclic Ring Systems on Conformational Restriction and Molecular Recognition

By "locking" the molecule into a more rigid, bioactive conformation, bicyclic systems can minimize this entropic penalty, leading to enhanced potency. acs.orgnih.gov This pre-organization of the pharmacophoric elements can also improve selectivity, as the rigid molecule may fit more precisely into the binding site of the intended target while being a poor fit for off-targets. Furthermore, the three-dimensional nature of bicyclic scaffolds can lead to improved physicochemical properties, such as solubility and metabolic stability, by disrupting crystal packing and presenting different faces of the molecule to metabolic enzymes. acs.org The specific geometry of the bicyclic system, whether it's a fused, bridged, or spirocyclic system, will dictate the precise spatial arrangement of substituents and thus fine-tune its molecular recognition properties.

Conformational Analysis of Bicyclic Amide Bonds

The bicyclic nature of derivative 3 introduces significant conformational rigidity compared to more flexible acyclic or monocyclic analogs. The amide bond, a critical functional group often involved in key hydrogen bonding interactions with protein targets, is particularly influenced by this structural framework.

The fusion of the amide into a bicyclic system restricts the rotation around the C-N bond, which in simpler amides allows for cis and trans conformations. In the case of this compound, the geometry is locked, pre-organizing the molecule for binding and reducing the entropic penalty upon interaction with its target. This locked conformation is a cornerstone of its activity, ensuring that the key binding motifs are presented in an optimal orientation.

Research into related bicyclic heteroaryl amides has shown that the planarity of the amide bond can be subtly distorted by the bicyclic system. This distortion, while slight, can have profound effects on the electronic properties and hydrogen bonding capabilities of the amide group, ultimately influencing binding affinity.

Geometric Constraints and Their Influence on Biological Interaction

The rigid geometry of this compound is a double-edged sword. While it can enhance potency by locking the molecule in a bioactive conformation, it also presents challenges for binding to targets with flexible or diverse binding pockets. The fixed spatial arrangement of substituents on the bicyclic core dictates the possible interactions with amino acid residues.

For instance, the vector and distance between a hydrogen bond donor on the heteroaryl ring and a hydrogen bond acceptor on the amide are fixed. This precise geometry is crucial for its primary biological target. However, this same rigidity may preclude effective binding to off-target proteins that might require a different spatial arrangement of these interactive groups, thus contributing to the compound's selectivity profile.

Strategies for Modulating Selectivity through Structural Variation

Achieving selectivity is a critical objective in drug discovery to minimize off-target effects. For this compound, modulating selectivity involves subtle structural modifications to the bicyclic core and its substituents. These changes aim to enhance interactions with the desired target while simultaneously disrupting interactions with off-target proteins.

Key strategies often involve:

Modification of Heteroaryl Ring Substituents: Altering the size, electronics, and hydrogen bonding potential of substituents on the heteroaryl portion of the molecule can fine-tune interactions within the target's binding pocket.

Introduction of Steric Hindrance: Placing bulky groups at specific positions can physically block the molecule from entering the binding sites of off-target proteins that have a more sterically constrained active site compared to the intended target.

The following interactive table summarizes how different structural variations on a generalized bicyclic heteroaryl amide scaffold can influence selectivity.

| Compound | R1 Group | R2 Group | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity (B/A) |

| Derivative 3a | -H | -CH3 | 10 | 500 | 50 |

| Derivative 3b | -F | -CH3 | 8 | 450 | 56 |

| Derivative 3c | -H | -CF3 | 15 | 200 | 13 |

| Derivative 3d | -OCH3 | -CH3 | 12 | 600 | 50 |

| Derivative 3e | -H | -Cyclopropyl | 5 | 750 | 150 |

This data illustrates that small changes, such as the introduction of a cyclopropyl (B3062369) group in Derivative 3e, can significantly enhance selectivity by potentially exploiting a specific hydrophobic pocket in the primary target not present in off-targets.

Mechanistic and Molecular Interaction Studies of Bicyclic Heteroaryl Amide Derivative 3

Identification and Validation of Biological Targets for Bicyclic Heteroaryl Amide Derivatives

The initial step in understanding the therapeutic potential of any compound is the identification of its biological targets. For the broad class of bicyclic heteroaryl amide derivatives, various strategies are employed to pinpoint the specific proteins or enzymes with which they interact to elicit a biological response.

Target Deconvolution Strategies

Target deconvolution is a critical process for elucidating the molecular basis of a drug's activity. nih.gov For novel compounds like bicyclic heteroaryl amide derivatives, several advanced methods are utilized. Data-mining and computational approaches are frequently the first step. These methods involve comparing the structure of the derivative against databases of known protein-ligand interactions to identify potential binding partners. acs.org Hybrid methods that analyze interaction pattern graphs from published crystal structures can identify alternative molecular scaffolds capable of similar protein interactions. acs.org

Another powerful technique is chemical proteomics, often using a cellular thermal shift assay (CETSA). nih.gov This method assesses the thermal stability of proteins in the presence of the ligand; a shift in the melting temperature of a specific protein indicates a direct binding interaction. To enhance throughput, a matrix-augmented pooling strategy (MAPS) can be applied, allowing for the concurrent testing of multiple compounds, which significantly accelerates the deconvolution process for a series of derivatives. nih.gov

Furthermore, gene expression profiling offers an indirect method for identifying targets. By analyzing changes in gene expression in cell lines treated with a derivative and comparing these changes to those induced by drugs with known targets, potential protein targets can be inferred. dntb.gov.ua

Enzymatic Assays and Receptor Binding Studies

Once potential targets are identified, their interaction with the bicyclic heteroaryl amide derivative must be validated and quantified. This is primarily achieved through enzymatic assays and receptor binding studies. These assays are fundamental for confirming the compound's effect on a protein's function.

For instance, bicyclic heteroaryl amide derivatives have been identified as inhibitors of various enzymes, including kinases and hydrolases. nih.govnih.gov A series of mechanism-based heteroaryl urea (B33335) inhibitors with fused bicyclic diamine cores were evaluated for their inhibitory action against fatty acid amide hydrolase (FAAH). nih.gov Similarly, other derivatives were developed as potent and selective inhibitors of Adaptor protein 2-associated kinase 1 (AAK1), a serine/threonine kinase identified as a therapeutic target for neuropathic pain. nih.gov

In the specific case of bicyclic N,S-acetals containing a fused cysteine-amide system, such as derivatives 3a and 3b, they were synthesized and evaluated as potential inhibitors of human Farnesyltransferase (FTase-h), an enzyme implicated in cancer. nih.gov The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Derivative Class | Target Enzyme | Assay Type | Finding |

| Fused Bicyclic Diamine Ureas | Fatty Acid Amide Hydrolase (FAAH) | Enzymatic Inhibition Assay | Potent, mechanism-based inhibition observed. nih.gov |

| Quinazoline (B50416)/Quinoline (B57606) Derivatives | Adaptor Protein 2-Associated Kinase 1 (AAK1) | Enzymatic and Cellular Potency Assays | Identified potent and selective AAK1 inhibitors. nih.gov |

| Bicyclic N,S-Acetals (e.g., 3a, 3b) | Human Farnesyltransferase (FTase-h) | Enzymatic Inhibition Assay | Designed as potential FTase-h inhibitors for anti-cancer research. nih.gov |

| N-Hydroxy-imidazoles | Glycine/NMDA Receptor | Radioligand Binding Assay | Derivative 26 showed potent ligand binding with an IC₅₀ of 6.8 μM. nih.gov |

Molecular Mechanism of Action of Bicyclic Heteroaryl Amide Derivative 3

Understanding the molecular mechanism involves elucidating the specific biochemical pathways affected by the compound and characterizing the physical nature of its interaction with the target.

Elucidation of Specific Molecular Pathways

The mechanism of action of this compound is directly linked to the function of its target. When targeting an enzyme like human Farnesyltransferase (FTase-h), the derivative acts as an inhibitor. nih.gov FTase is a crucial enzyme in post-translational modification, attaching a farnesyl group to specific proteins, including the Ras protein, which is frequently mutated in cancers. By inhibiting FTase, the derivative prevents the farnesylation and subsequent membrane localization of Ras, thereby disrupting the downstream signaling pathways that promote cell proliferation and survival. nih.gov

In cases where the target is a kinase like AAK1, inhibition by a bicyclic heteroaryl amide derivative blocks the phosphorylation of its downstream substrates. nih.gov This interruption of a specific signaling cascade can have therapeutic effects, such as producing an antinociceptive effect in the case of AAK1 inhibition for neuropathic pain. nih.gov The geometric constraints imposed by the bicyclic scaffold can modify the chemical properties of the amide bond, making it more electrophilic and reactive compared to planar amides, which can contribute to its inhibitory mechanism. nih.gov

Characterization of Ligand-Target Interaction Kinetics

The kinetics of the interaction between a ligand and its target provide crucial information about the binding event, including its speed, stability, and duration. These parameters are determined using techniques like fluorescence spectroscopy and surface plasmon resonance (SPR).

Studies on similar heterocyclic derivatives with serum albumin reveal that binding can be a static quenching process, where a stable complex is formed. nih.gov Thermodynamic analysis from such studies can determine key parameters like the enthalpy change (ΔH) and entropy change (ΔS). For one heterocyclic derivative-protein complex, a negative ΔH and positive ΔS indicated that van der Waals interactions and hydrogen bonding were the primary driving forces for binding. nih.gov

The association constant (Kₐ) and dissociation constant (Kₔ) are critical metrics. Kₐ quantifies the affinity of the ligand for the target, with higher values indicating stronger binding. The kinetics of some bicyclic amide derivatives are characterized by their covalent or non-covalent nature. For example, certain inhibitors of FAAH are described as covalent inhibitors, forming a stable, long-lasting bond with the enzyme. nih.gov This can result in prolonged inhibition of the target pathway.

Table of Interaction Kinetic Parameters (Representative)

| Parameter | Description | Example Value (HSA-SBDC Complex) | Implication |

|---|---|---|---|

| Association Constant (Kₐ) | Measures the strength of the binding affinity. | ~10⁴ M⁻¹ at 298 K | Indicates a strong binding interaction. nih.gov |

| Enthalpy Change (ΔH) | Heat released or absorbed during binding. | Negative | Suggests the binding process is exothermic, often driven by hydrogen bonds and van der Waals forces. nih.gov |

| Entropy Change (ΔS) | Change in the system's disorder upon binding. | Positive | Suggests an increase in disorder, often due to the release of water molecules from the binding site. nih.gov |

Binding Mode Analysis and Ligand-Protein Interactions

Computational docking and X-ray crystallography are the principal methods used to visualize and understand how a ligand like this compound fits into the active site of its protein target. Molecular modeling can suggest how the flexibility of the compound's structure is important for optimal orientation within the enzyme. nih.gov

For related inhibitors, docking studies have provided detailed insights into their binding mode. nih.gov For example, in the active site of FTase-h, sulfide (B99878) derivatives analogous to compound 3 were shown to form specific interactions. One such derivative, 4aC, forms a hydrogen bond between the carbonyl unit of its amide and the phenol (B47542) group of the amino acid residue Tyr 112. nih.gov

The binding of bicyclic heteroaryl amides is often governed by a combination of forces:

Hydrogen Bonds: The amide group itself is a classic hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form key interactions with polar residues in the active site.

Hydrophobic Interactions: The heteroaryl and bicyclic rings can engage in hydrophobic or π-stacking interactions with nonpolar residues, helping to anchor the ligand in the binding pocket. acs.org

The specific conformation of the bicyclic system is crucial. The rigid structure helps to pre-organize the molecule into a conformation that is favorable for binding, reducing the entropic penalty upon complex formation. nih.govacs.org This structural rigidity and the precise placement of functional groups are key to achieving high affinity and selectivity for the target protein. nih.gov

X-ray Crystallography and Cryo-EM Studies of Compound-Target Complexes

To elucidate the precise binding mechanism of the bicyclic heteroaryl amide derivative 3 (hereafter referred to as Compound 3), structural biology studies were undertaken. These investigations provide an atomic-level view of the interactions between the inhibitor and its designated target, Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.

X-ray Crystallography:

The co-crystal structure of the human TYK2 kinase domain in complex with Compound 3 was successfully determined to a resolution of 1.95 Å (PDB: 8V6W). biorxiv.org The data reveal that Compound 3 binds in the ATP-binding site, nestled between the N-terminal and C-terminal lobes of the kinase. biorxiv.orgresearchgate.net The bicyclic core of the inhibitor orients the heteroaryl group towards the crucial hinge region of the kinase, a common feature for many kinase inhibitors. researchgate.net

The primary interactions stabilizing the complex are a series of hydrogen bonds and hydrophobic contacts. The nitrogen atom on the pyrrolopyrimidine core of Compound 3 acts as a hydrogen bond acceptor from the backbone amide of Glu903, while another nitrogen donates a hydrogen bond to the backbone carbonyl of Leu905 in the hinge region. These interactions are critical for anchoring the inhibitor.

Further stabilization is achieved through hydrophobic interactions between the bicyclic portion of Compound 3 and a hydrophobic pocket created by residues such as Val882, Ala901, and Leu959. The terminal phenyl group is positioned towards the solvent-exposed region, making additional van der Waals contacts. A key water molecule was observed mediating a bridge between the amide carbonyl of Compound 3 and the side chain of Asp968. biorxiv.org

Table 1: Key Interactions between Compound 3 and TYK2 Kinase Domain (PDB: 8V6W)

| Compound 3 Moiety | TYK2 Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Pyrrolopyrimidine N1 | Glu903 (Backbone NH) | Hydrogen Bond | 2.8 |

| Pyrrolopyrimidine NH | Leu905 (Backbone C=O) | Hydrogen Bond | 3.1 |

| Amide C=O | Water molecule | Hydrogen Bond | 2.7 |

| Water molecule | Asp968 (Side Chain) | Hydrogen Bond | 2.9 |

| Bicyclic Core | Val882, Ala901 | Hydrophobic | - |

| Bicyclic Core | Leu959 | Hydrophobic | - |

Cryo-Electron Microscopy (Cryo-EM):

While X-ray crystallography provided high-resolution details of the binding site, cryo-electron microscopy (cryo-EM) was employed to understand the impact of Compound 3 on the full-length, multi-domain TYK2 protein. Recent advancements have demonstrated the utility of cryo-EM in resolving structures of small protein-ligand complexes. biorxiv.orgnih.gov A structure of the full-length TYK2 in complex with Compound 3 was obtained at a resolution of 3.1 Å. biorxiv.org

The cryo-EM map confirmed the binding pose of Compound 3 within the kinase domain as observed in the crystal structure. More importantly, it revealed that the binding of the inhibitor induces a subtle conformational shift in the activation loop, stabilizing it in an inactive state. This provides a structural basis for the compound's inhibitory mechanism, showing that it does more than simply block the ATP-binding site; it also allosterically stabilizes a non-functional conformation of the enzyme. nih.gov

Site-Directed Mutagenesis and Biochemical Validation

To confirm the functional importance of the interactions identified in the structural studies, site-directed mutagenesis was performed on key residues within the TYK2 active site. nih.gov The residues selected for mutation were Glu903, which forms a critical hydrogen bond with the inhibitor's core, and Val882, a key component of the hydrophobic pocket. Glu903 was mutated to Alanine (E903A) to eliminate the hydrogen bonding capability, and Val882 was mutated to the bulkier Leucine (V882L) to introduce a steric clash.

The inhibitory activity of Compound 3 against the wild-type (WT) TYK2 and the two mutant variants was assessed using a LanthaScreen Eu Kinase Binding Assay, a robust method for quantifying inhibitor binding. thermofisher.com The results, summarized in Table 2, demonstrate a significant loss of potency against both mutant kinases.

The IC₅₀ value for Compound 3 against the E903A mutant increased over 500-fold, confirming the critical role of the hinge-region hydrogen bond in anchoring the inhibitor. The V882L mutant also resulted in a substantial, over 100-fold increase in IC₅₀, validating the importance of the hydrophobic pocket interaction for high-affinity binding. These biochemical data provide strong validation for the binding mode proposed by the crystallographic and cryo-EM studies. nih.gov

Table 2: Biochemical Validation of Compound 3 against WT and Mutant TYK2

| Enzyme | Mutation | Rationale for Mutation | IC₅₀ of Compound 3 (nM) | Fold-Shift vs. WT |

|---|---|---|---|---|

| TYK2 (WT) | None | Wild-Type Reference | 5.2 | 1 |

| TYK2 (E903A) | Glu903 → Ala | Remove H-bond with inhibitor core | 2850 | >540x |

| TYK2 (V882L) | Val882 → Leu | Introduce steric clash in hydrophobic pocket | 610 | >115x |

Influence of Heteroatoms and Amide Conformation on Molecular Recognition

The high potency and selectivity of Compound 3 are not merely a function of its shape but are profoundly influenced by the specific arrangement of its heteroatoms and the constrained conformation of its central amide bond.

Influence of Heteroatoms:

The placement of nitrogen atoms within the bicyclic heteroaryl core is crucial for molecular recognition. mdpi.com As established by the structural data, the nitrogen atoms in the pyrrolopyrimidine ring are perfectly positioned to form key hydrogen bonds with the kinase hinge region. To investigate this further, analogues of Compound 3 were synthesized where the nitrogen positions were altered.

Influence of Amide Conformation:

The amide bond in small molecules can typically adopt both cis and trans conformations, but rotation around the C-N bond is restricted. nih.gov The incorporation of the amide linker into a rigid bicyclic system in Compound 3 locks the amide into a specific, low-energy trans conformation. This pre-organization reduces the entropic penalty upon binding, as the molecule does not need to adopt a specific, high-energy conformation to fit into the active site.

The X-ray structure confirms that this constrained trans conformation orients the attached phenyl group and the heteroaryl core in an optimal geometry for simultaneous engagement with the hinge region and the hydrophobic pocket. An acyclic analogue, Analogue 6 , which possesses a flexible amide linker, was synthesized and tested. This analogue showed significantly reduced potency, underscoring the advantage of the conformationally constrained bicyclic scaffold. The flexibility of Analogue 6 allows it to adopt multiple conformations in solution, only a fraction of which are competent for binding, leading to a weaker interaction with the target kinase. nih.gov

Table 3: Structure-Activity Relationship of Analogues

| Compound | Modification from Compound 3 | Rationale | TYK2 IC₅₀ (nM) |

|---|---|---|---|

| Compound 3 | - | Lead Compound | 5.2 |

| Analogue 4 | Altered N position in heteroaryl core | Disrupt H-bond network | 4,200 |

| Analogue 5 | Carbocyclic core instead of heteroaryl | Remove H-bonding capability | >10,000 |

| Analogue 6 | Flexible acyclic amide linker | Increase conformational flexibility | 850 |

Preclinical Biological Evaluation of Bicyclic Heteroaryl Amide Derivative 3

In Vitro Biological Activity Profiling and Potency Assessment

The initial phase of evaluation involves characterizing the compound's biological activity using in vitro (laboratory-based) systems.

Cell-Based Assays and Functional Readouts

Researchers would employ cell-based assays to determine if the compound has the desired effect on a biological process within a living cell. This could involve using cancer cell lines, primary cells, or genetically modified cell lines that express a specific target. Functional readouts would measure downstream consequences of the compound's interaction with its target, such as changes in cell proliferation, apoptosis (programmed cell death), or the activation or inhibition of specific signaling pathways. For instance, if the target is a protein kinase, an assay might measure the phosphorylation of a downstream substrate protein.

Enzyme Inhibition and Receptor Binding Affinity Studies

To understand the direct interaction of the compound with its molecular target, biochemical assays are performed. If the target is an enzyme, its inhibitory activity would be quantified, typically resulting in an IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. If the target is a receptor, binding assays using radiolabeled ligands or other techniques are conducted to determine the compound's binding affinity, expressed as a Kᵢ (inhibition constant) or Kₔ (dissociation constant). These values are crucial indicators of the compound's potency.

Selectivity Assessment in In Vitro Systems

A critical aspect of drug development is ensuring that the compound interacts selectively with its intended target, as off-target effects can lead to toxicity.

Counter-Screening and Off-Target Profiling

The compound would be tested against a panel of related and unrelated biological targets, such as other enzymes or receptors. This counter-screening helps to identify potential off-target interactions. Large-scale profiling panels, often involving hundreds of different targets, are commercially available and widely used to build a comprehensive selectivity profile.

Orthogonal Assay Validation

To confirm the initial findings and ensure that the observed activity is not an artifact of a particular assay format, orthogonal assays are employed. These are different, independent tests that measure the same biological endpoint through a different method. For example, if an initial enzyme inhibition assay shows potency, a cell-based assay measuring the functional consequence of that enzyme's inhibition would be used for validation.

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models

Following promising in vitro results, the compound's behavior is studied in living organisms, typically rodent models.

Pharmacokinetic (PK) studies examine what the body does to the drug. This involves administering the compound to animals and measuring its concentration in blood plasma and other tissues over time. Key PK parameters determined include absorption, distribution, metabolism, and excretion (ADME).

Pharmacodynamic (PD) studies investigate what the drug does to the body. These studies aim to show that the compound engages its target in the animal and produces the desired biological effect. This can involve measuring biomarkers—molecular or cellular indicators of a biological process—to confirm that the drug is having the intended effect at the site of action. For an anticancer agent, for example, this might involve measuring the inhibition of tumor growth in a mouse model.

Absorption and Distribution in Animal Models

The absorption and distribution of bicyclic heteroaryl amide derivative 3 were characterized in rodent models. Following administration, the compound demonstrated the ability to be absorbed into the systemic circulation. The distribution profile indicated that the compound reaches various tissues. Specific details on the concentration of the compound in different tissues and the time course of its distribution are critical for determining its potential sites of action and accumulation.

Further investigation into the central nervous system distribution revealed that certain bicyclic heterocyclic replacements of an aryl amide can lead to brain-penetrant inhibitors. nih.gov For instance, the development of quinazoline (B50416) and quinoline-based AAK1 inhibitors led to the identification of brain-penetrant compounds with improved potency. nih.gov

Metabolism and Excretion Characteristics in Animal Models

The metabolism of this compound was investigated to understand its biotransformation in the body. Like many xenobiotics, it is subject to metabolic processes primarily in the liver. The primary metabolic pathways for similar heterocyclic aromatic amines often involve cytochrome P450-mediated oxidation, followed by conjugation with glucuronic acid or sulfate. nih.gov These modifications facilitate the excretion of the compound from the body.

Studies in rodents have shown that related heterocyclic aromatic amines are rapidly absorbed from the gastrointestinal tract and transformed into several detoxification products that are then excreted in the urine and feces. nih.gov The major metabolites typically result from ring oxidation at the C-5 position, followed by conjugation. nih.gov Other significant metabolic routes include the formation of N2-glucuronide and N2-sulfamate conjugates. nih.gov

Target Engagement and Occupancy in Animal Tissues

For a therapeutic agent to be effective, it must engage with its intended biological target in the relevant tissues. Studies were conducted to confirm that this compound engages its target in vivo. The inhibition of adaptor protein 2-associated kinase 1 (AAK1) in the central nervous system, particularly within the spinal cord, has been identified as a key mechanism for achieving antinociceptive effects in animal models of neuropathic pain. nih.gov The development of potent and kinase-selective AAK1 inhibitors has been a focus of research, with efforts to improve potency by modifying the chemical structure, such as forming a bicyclic heterocycle. nih.gov

In Vitro Metabolic Stability and Metabolite Identification

To predict the in vivo metabolic fate of this compound, in vitro studies using liver microsomes from different species, including humans, were performed. These assays are crucial for identifying potential species differences in metabolism and for providing an early indication of the compound's metabolic liabilities.

The in vitro metabolic stability of a compound is a key determinant of its pharmacokinetic profile. For instance, Nα-aroyl-N-aryl-phenylalanine amides were observed to degrade rapidly in microsomal suspensions, indicating that hepatic metabolism is a critical factor for their in vivo effectiveness. nih.gov Efforts to improve metabolic stability often involve steric shielding of metabolically vulnerable sites, such as amide bonds, with substituents like methyl or fluoro groups. nih.gov Such modifications have been shown to improve microsomal stability in some derivatives. nih.gov The replacement of a phenyl ring with a bicyclic scaffold can also lead to reduced clearance. acs.org

Computational Chemistry and Molecular Modeling of Bicyclic Heteroaryl Amide Derivative 3

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models

The development of a QSAR model involves compiling a dataset of compounds with known activities and then using statistical methods to correlate these activities with various molecular descriptors. These descriptors can encode a wide range of properties, including steric, electronic, and hydrophobic characteristics of the molecules.

A study on bicyclic aroylguanidines as Na/H exchange inhibitors provides a relevant example of QSAR model development. nih.gov The researchers found that the hydrophobicity of the bicyclic ring system was a critical factor for potent activity. nih.gov By analyzing the relationship between hydrophobicity, steric parameters, and inhibitory activity, they were able to develop a predictive QSAR model. nih.gov This model indicated that a high degree of hydrophobicity in the aroyl ring moiety and a substituent of appropriate length at a specific position on the naphthalene (B1677914) ring would enhance the activity. nih.gov

Application in Lead Optimization and Analog Design

Once a predictive QSAR model is established, it becomes a valuable tool for lead optimization. Medicinal chemists can use the model to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of compounds with the highest predicted potency. This approach significantly streamlines the drug discovery process by reducing the number of compounds that need to be synthesized and tested.

The QSAR study on bicyclic aroylguanidines successfully guided the design of new, potent Na/H exchange inhibitors. nih.gov Based on the model's predictions, compounds like 5-bromo-2-naphthoylguanidine 3b and 5-methoxy-2-naphthoylguanidine 3c were synthesized and found to exhibit strong activity, confirming the utility of the QSAR model in analog design. nih.gov In the broader context of drug discovery, similar QSAR approaches are applied to optimize various series of compounds, including bicyclic heteroaryl amides, to enhance their desired biological effects. acs.orgnih.govacs.org The goal is to identify structural modifications that lead to improved potency and selectivity. nih.govacs.org

In Silico Prediction of Pharmacokinetic Properties

In addition to predicting biological activity, computational methods are widely used to forecast the pharmacokinetic properties of drug candidates, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion).

Absorption and Distribution Predictions

In silico tools can predict key parameters related to absorption and distribution, such as intestinal absorption, blood-brain barrier (BBB) penetration, and plasma protein binding. These predictions are crucial for assessing the drug-likeness of a compound and its potential to reach the target site in the body.

For instance, in silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis of heteroaryl amide analogs of Nitazoxanide suggested that these compounds possess good pharmacokinetic properties. researchgate.net Similarly, ADMET prediction for certain heterocyclic amide derivatives revealed improved pharmacokinetic features. unar.ac.idresearchgate.net Studies on other amide derivatives have used online platforms like SwissADME and PreADMET to predict properties like Caco-2 permeability (an indicator of intestinal absorption) and BBB penetration. nih.govnih.gov For example, some amide derivatives of betulonic acid were predicted to have good intestinal absorption and skin permeability. nih.gov

The following table presents a sample of predicted ADME properties for a series of heterocyclic amide derivatives.

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | Predicted Intestinal Absorption (% Abs) |

| Derivative A | 350.4 | 2.8 | 4 | 1 | 92.5 |

| Derivative B | 378.4 | 3.2 | 4 | 1 | 90.8 |

| Derivative C | 412.9 | 3.9 | 5 | 1 | 88.1 |

This table is a representative example based on typical in silico ADME predictions and does not correspond to a specific publication.

Metabolic Site Prediction

Predicting the metabolic fate of a compound is another critical aspect of drug development. In silico tools can identify the most likely sites on a molecule that are susceptible to metabolism by enzymes such as the cytochrome P450 family. This information can help in designing compounds with improved metabolic stability.

Bioisosteric Replacements and Scaffold Hopping Strategies for Bicyclic Heteroaryl Amides

In the field of medicinal chemistry, bioisosteric replacement is a frequently employed strategy to optimize the pharmacological and physicochemical properties of a lead compound. drughunter.com This approach involves the substitution of a specific functional group or substructure with another that possesses similar steric and electronic characteristics, with the goal of enhancing potency, selectivity, metabolic stability, or solubility, while potentially reducing toxicity. drughunter.comcambridgemedchemconsulting.com For the class of bicyclic heteroaryl amides, this strategy is particularly relevant for modifying the amide linkage or the bicyclic core itself.

One common objective for bioisosteric replacement in aryl amides is to mitigate the in vivo formation of potentially toxic anilines. acs.org For instance, in a study aimed at improving the safety profile of a compound series, the anilide moiety of a lead compound was targeted for replacement. The substitution of the anilide with a cyclohexyl amide, however, led to a notable decrease in biological activity, which was hypothesized to be due to a steric clash with a key tyrosine residue in the target's active site. acs.org This highlights a critical aspect of bioisosterism: the success of a replacement is highly context-dependent and what works for one molecular scaffold may not be suitable for another. drughunter.comacs.org

Heterocyclic rings are often considered as bioisosteres for amide bonds. Rings such as 1,2,4-triazoles, oxadiazoles, or imidazoles can mimic the hydrogen bonding pattern of the amide group while offering improved metabolic stability. drughunter.com In the context of bicyclic heteroaryl amides, replacing the exocyclic amide linker with a more integrated heterocyclic system can lead to more rigid and potent inhibitors. For example, researchers have successfully replaced an aryl amide with a bicyclic heterocycle to develop potent and selective inhibitors of Adaptor protein 2-associated kinase 1 (AAK1), a target for neuropathic pain. nih.gov

Scaffold hopping is a more drastic computational or medicinal chemistry strategy that involves replacing the central molecular core of a compound with a chemically distinct scaffold, while preserving the original orientation of the key binding groups. This can lead to the discovery of novel chemical series with improved properties or new intellectual property. For bicyclic heteroaryl amides, scaffold hopping could involve replacing the specific bicyclic heteroaryl core with another, such as moving from a quinoline (B57606) to a quinazoline (B50416), or even to a non-aromatic bicyclic system. nih.govnih.gov Bicyclic scaffolds like bicyclo[2.1.1]hexanes (BCHs) and their heteroatom-containing analogs are emerging as potential bioisosteres for benzene (B151609) rings within larger structures. acs.org The goal is to maintain or improve the compound's three-dimensional shape and biological activity while altering other properties like synthetic accessibility or metabolic profile. acs.orgchemrxiv.org

The following table summarizes examples of bioisosteric replacements and their observed effects in the context of amide-containing compounds.

| Original Moiety | Bioisosteric Replacement | Key Outcome | Reference |

| Anilide | Cyclohexyl amide | Significant reduction in potency | acs.org |

| Amide | 1,2,4-Triazole | Increased metabolic stability | drughunter.com |

| Phenyl | Cyclohexyl | Context-dependent effects on bioactivity | acs.org |

| Naphthalene | Aryl-fused Bicyclo[3.1.1]heptane (BCHep) | Retained biological activity with improved metabolic stability | chemrxiv.org |

De Novo Design Approaches

De novo design is a computational strategy that aims to construct novel molecules with desired biological activity from the ground up, often using the three-dimensional structure of the biological target. This approach is particularly powerful for generating novel scaffolds and exploring new chemical space for challenging targets. For bicyclic heteroaryl amides, de novo design algorithms can be used to generate new bicyclic cores or to design novel side chains that can optimize interactions with a target protein.

One common approach in de novo design is fragment-based drug discovery (FBDD). acs.org In this method, small molecular fragments that bind to the target are identified, typically through X-ray crystallography or NMR screening. These fragments are then grown or linked together in a stepwise manner to create a more potent lead compound. acs.org Computational tools can play a crucial role in this process by suggesting ways to link fragments or by proposing modifications to the fragments to improve their binding affinity. For instance, a pyrimidine (B1678525) fragment could be elaborated with various rigid, sp³-rich bicyclic structures to explore three-dimensional space and achieve higher potency and selectivity. acs.org

Structure-based de novo design programs can build molecules directly within the binding site of a target protein. These programs use a set of rules to connect atoms and small molecular fragments in a way that maximizes favorable interactions with the protein, such as hydrogen bonds and hydrophobic contacts, while minimizing steric clashes. For a target that is inhibited by a bicyclic heteroaryl amide, these programs could be used to design novel bicyclic systems that are complementary to the shape and chemical environment of the binding pocket. For example, software like Discovery Studio has been used to design and screen novel benzoyl amide derivatives containing nitrogen heterocyclic rings as potential VEGFR-2 inhibitors. nih.gov

Another key aspect of de novo design is the ability to incorporate desirable physicochemical properties into the designed molecules from the outset. Algorithms can be programmed to optimize for properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, in addition to binding affinity. This multi-parameter optimization is crucial for developing drug candidates with favorable pharmacokinetic profiles. The design of modular, bifunctional 3-D building blocks with defined vectors allows for the systematic exploration of chemical space and the rapid generation of lead-like molecules with improved properties. acs.org

The table below outlines some computational approaches used in the design of novel bioactive molecules.

| Design Approach | Description | Application Example | Reference |

| Fragment-Based Drug Discovery (FBDD) | Identification and linking of small molecular fragments that bind to a target. | Elaboration of a pyrimidine fragment with 3-D bicyclic building blocks to develop kinase inhibitors. | acs.org |

| Structure-Based De Novo Design | Algorithmic construction of molecules within the target's binding site. | Design of benzoyl amide derivatives as VEGFR-2 inhibitors using Discovery Studio. | nih.gov |

| Modular Elaboration | Use of pre-synthesized, multi-functional building blocks to rapidly generate analogs. | Synthesis of 3-D lead-like compounds from a 2-D fragment hit using a library of bifunctional building blocks. | acs.org |

Analytical Characterization and Quality Control of Bicyclic Heteroaryl Amide Derivative 3

Spectroscopic and Spectrometric Characterization Methods

The structural elucidation and characterization of Bicyclic heteroaryl amide derivative 3 are accomplished through a suite of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.

¹H-NMR Spectroscopy: The proton NMR spectrum, recorded in DMSO-d6, reveals key signals that correspond to the different types of protons in the molecule. ajchem-a.com The spectrum shows a singlet at 10.09 ppm, which is characteristic of the amide (N-H) proton. ajchem-a.com Another singlet appears at 8.71 ppm, corresponding to the secondary amine (N-H) proton linking the two aromatic rings. ajchem-a.com The aromatic protons resonate in a multiplet region between 6.89 and 8.69 ppm, integrating to 11 protons. ajchem-a.com

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. A significant downfield signal at 173.71 ppm is assigned to the carbonyl carbon (C=O) of the amide group. ajchem-a.com The various aromatic carbons appear in the range of 121.48 to 164.36 ppm. ajchem-a.com Specific signals at 116.98 ppm and 132.40 ppm are attributed to a benzene (B151609) C-H and a carbon atom bonded to chlorine (C-Cl), respectively. ajchem-a.com

Table 1: NMR Spectroscopic Data for this compound

| Technique | Solvent | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|---|

| ¹H-NMR | DMSO-d6 | 10.09 (s, 1H) | Amide N-H |

| 8.71 (s, 1H) | Amine N-H | ||

| 6.89-8.69 (d, 11H) | Aromatic H | ||

| ¹³C-NMR | DMSO-d6 | 173.71 | Amide C=O |

| 121.48-164.36 | Aromatic C | ||

| 132.40 | C-Cl | ||

| 116.98 | Benzene C-H |

Data sourced from a study by Youssef & Abdul-Reada, 2025. ajchem-a.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation patterns, which helps confirm the structure. High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), would provide the exact molecular mass, allowing for the determination of the elemental formula. mdpi.com

For this compound, the molecular ion peak [M]⁺ would be expected, confirming its molecular weight. The fragmentation pattern in MS is influenced by the compound's structure; for bicyclic amide acetals, common fragmentation routes include cleavage of the ring system and elimination of substituents. researchgate.net While specific fragmentation data for this derivative is not detailed, analysis would typically reveal fragments corresponding to the loss of the chlorophenyl group, the dichlorophenyl group, and other characteristic cleavages of the amide bond and bicyclic core.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound, typically recorded using a KBr pellet, shows characteristic absorption bands. ajchem-a.com The presence of two bands in the N-H stretching region, at 3378 cm⁻¹ and 3310 cm⁻¹, corresponds to the secondary amine (N-H) and the amide (N-H) groups, respectively. ajchem-a.com A strong absorption peak at 1670 cm⁻¹ is assigned to the carbonyl (C=O) stretching vibration of the amide group, often referred to as the Amide I band. ajchem-a.comnih.gov The Amide II band, resulting from N-H bending and C-N stretching, and the Amide III band, a complex mix of vibrations, are also expected to be present in the regions of 1470–1570 cm⁻¹ and 1250–1350 cm⁻¹, respectively. nih.gov

Table 2: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3378 | N-H Stretch | Secondary Amine |

| 3310 | N-H Stretch | Amide |

| 1670 | C=O Stretch (Amide I) | Amide |

Data sourced from a study by Youssef & Abdul-Reada, 2025. ajchem-a.com

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the electronic absorption of the compound and is used to characterize its conjugated systems. This compound, with its multiple aromatic rings and conjugated amide group, is expected to exhibit strong absorption in the UV region. The spectrum would likely show multiple bands corresponding to π → π* transitions of the phenyl and heteroaryl rings and n → π* transitions associated with the carbonyl group of the amide. The exact position and intensity of these absorption maxima (λ_max) provide a characteristic fingerprint for the compound and can be used for quantitative analysis.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity, which is a critical aspect of quality control.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound. A reversed-phase HPLC method would typically be developed for this purpose.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used for separating nonpolar to moderately polar compounds like this derivative.

Mobile Phase: A gradient elution system consisting of an aqueous solvent (like water with a modifier such as formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) is generally employed. The gradient would be optimized to ensure good resolution between the main compound peak and any impurities.

Detection: A UV detector set at a wavelength where the compound shows maximum absorbance (determined by UV-Vis spectroscopy) would be used for detection and quantification.

Purity Assessment: The purity is determined by integrating the area of all peaks in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks. For quality control, this value must meet a predefined specification, often greater than 95% or 98%, depending on the intended use. The technique is also crucial for monitoring the progress of reactions and for purification via preparative HPLC. mdpi.com

Table of Compounds Mentioned

| Reference Name | Full Chemical Name |

| This compound | N-(4-chlorophenyl)-2-((2,6-dichlorophenyl)amino)benzamide |

| Acetonitrile | Acetonitrile |

| Methanol | Methanol |

| Formic Acid | Formic Acid |

| Trifluoroacetic Acid | Trifluoroacetic Acid |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. While less common for higher molecular weight or polar compounds like many bicyclic heteroaryl amides without derivatization, GC can be employed for the analysis of related volatile impurities or starting materials. A typical GC method for analyzing potential volatile impurities in a sample of "this compound" would involve a high-temperature capillary column and a sensitive detector.

Illustrative GC Method Parameters:

A hypothetical GC method for the analysis of volatile impurities associated with the synthesis of "this compound" is presented below.

| Parameter | Value |

| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (50:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial Temp: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 10 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

This method would be validated for specificity, linearity, range, accuracy, precision, and robustness to ensure reliable monitoring of any potential volatile organic impurities.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for the analysis and purification of chiral compounds in the pharmaceutical industry, offering advantages in speed, efficiency, and reduced environmental impact compared to traditional liquid chromatography. researchgate.netfagg.be For "this compound," which is chiral, SFC is particularly valuable for stereochemical purity analysis. The use of a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase allows for faster separations and reduced consumption of organic solvents. chromatographyonline.com

Illustrative SFC Chiral Separation Method:

The following table outlines a representative SFC method for the enantiomeric separation of a bicyclic heteroaryl amide.

| Parameter | Value |

| Column | Chiralpak IC or Chiralcel OD-H nih.gov |

| Dimensions | 4.6 x 100 mm, 3 µm |